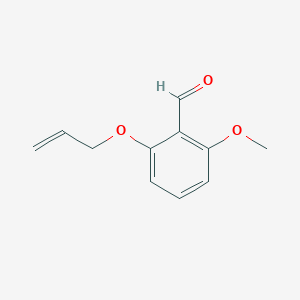

Benzaldehyde, 2-methoxy-6-(2-propen-1-yloxy)-

Description

Context within Substituted Aromatic Aldehydes

Aromatic aldehydes are a class of organic compounds where an aldehyde functional group is attached to an aromatic ring. The reactivity of the aldehyde group and the aromatic ring is significantly influenced by the nature and position of other substituents on the ring. In the case of Benzaldehyde (B42025), 2-methoxy-6-(2-propen-1-yloxy)-, the presence of two alkoxy groups (methoxy and allyloxy) ortho to the aldehyde functionality classifies it as a highly substituted benzaldehyde derivative.

The electronic effects of these substituents play a crucial role in the compound's reactivity. The methoxy (B1213986) and allyloxy groups are electron-donating through resonance, which can increase the electron density on the aromatic ring and influence its susceptibility to electrophilic substitution. However, their steric bulk can also hinder certain reactions at the ortho position. The aldehyde group itself is an electron-withdrawing group, deactivating the aromatic ring towards electrophilic attack and directing incoming electrophiles to the meta position.

Significance in Organic Synthesis and Chemical Research

While specific widespread applications of Benzaldehyde, 2-methoxy-6-(2-propen-1-yloxy)- are not extensively documented in publicly available literature, its structural motifs suggest significant potential in organic synthesis and chemical research. Substituted benzaldehydes are valuable precursors for the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances.

The presence of the versatile allyl group opens up possibilities for a variety of chemical transformations. For instance, the allyloxy group can undergo reactions such as the Claisen rearrangement, which is a powerful carbon-carbon bond-forming reaction. Furthermore, the aldehyde functionality can be readily converted into other functional groups, such as alcohols, carboxylic acids, or imines, making it a key building block in multistep synthetic sequences. Researchers may utilize this compound to explore the synthesis of novel heterocyclic compounds or as a scaffold for developing new biologically active molecules.

Overview of Structural Features and Reactivity Potential

The key structural features of Benzaldehyde, 2-methoxy-6-(2-propen-1-yloxy)- are the aromatic ring, the aldehyde group, the methoxy group, and the allyloxy group. The interplay of these functional groups determines its reactivity.

Potential Reactions involving the Aldehyde Group:

Nucleophilic Addition: The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of alcohols (via reduction with agents like sodium borohydride), cyanohydrins (with the addition of hydrogen cyanide), and imines (through reaction with primary amines).

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using various oxidizing agents.

Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into an alkene.

Potential Reactions involving the Allyloxy Group:

Claisen Rearrangement: Upon heating, the allyloxy group can undergo a molaid.commolaid.com-sigmatropic rearrangement to form an ortho-allyl phenol (B47542) derivative. This is a common and powerful reaction for modifying aromatic systems.

Alkene Reactions: The double bond in the allyl group can participate in reactions such as hydrogenation, halogenation, and epoxidation.

Potential Reactions involving the Aromatic Ring:

The combination of these reactive sites makes Benzaldehyde, 2-methoxy-6-(2-propen-1-yloxy)- a molecule with a rich and varied chemical reactivity, offering multiple avenues for synthetic exploration.

Interactive Data Tables

Below are tables summarizing the key identifiers and predicted properties of this compound.

Table 1: Chemical Identifiers for Benzaldehyde, 2-methoxy-6-(2-propen-1-yloxy)-

| Identifier | Value |

| IUPAC Name | 2-methoxy-6-(prop-2-en-1-yloxy)benzaldehyde |

| CAS Number | 71186-60-2 |

| Molecular Formula | C11H12O3 |

| Molecular Weight | 192.21 g/mol |

| Canonical SMILES | COC1=C(C=CC=C1C=O)OCC=C |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Boiling Point | ~280-300 °C (estimated) |

| Melting Point | Not available |

| Density | ~1.1 g/cm³ (estimated) |

| Solubility | Likely soluble in organic solvents like ethanol, ether, and acetone (B3395972); sparingly soluble in water. |

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-7-14-11-6-4-5-10(13-2)9(11)8-12/h3-6,8H,1,7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWXWOPLGMUTGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OCC=C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Advanced Structural Characterization

Systematic IUPAC Naming Conventions

Based on the structure, the systematic International Union of Pure and Applied Chemistry (IUPAC) name is 2-methoxy-6-(prop-2-en-1-yloxy)benzaldehyde . This name is derived by identifying the parent structure as benzaldehyde (B42025), with substituents at the 2 and 6 positions of the benzene (B151609) ring. The substituent at position 2 is a methoxy (B1213986) group (-OCH₃), and the substituent at position 6 is a 2-propen-1-yloxy group (-OCH₂CH=CH₂), also commonly known as an allyloxy group.

Spectroscopic and Diffraction-Based Structural Elucidation Methodologies

A comprehensive structural analysis of a novel or uncharacterized compound relies on a suite of analytical techniques. However, for Benzaldehyde, 2-methoxy-6-(2-propen-1-yloxy)-, specific experimental data from these methods are not documented in the scientific literature. The following sections outline the principles of these techniques and the type of data that would be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

¹H and ¹³C NMR spectroscopy would be instrumental in confirming the connectivity of the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aldehydic proton, the aromatic protons, the methoxy protons, and the protons of the allyloxy group. The chemical shifts, splitting patterns (multiplicity), and integration values would provide crucial information about the electronic environment and neighboring protons for each type of hydrogen atom.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Signals would be expected for the carbonyl carbon of the aldehyde, the aromatic carbons (both substituted and unsubstituted), the methoxy carbon, and the three distinct carbons of the allyloxy group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Data Not Experimentally Available)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | ~10.0-10.5 (singlet) | ~190-195 |

| Aromatic (CH) | ~6.5-7.8 (multiplets) | ~110-160 |

| Methoxy (Ar-OCH₃) | ~3.8-4.0 (singlet) | ~55-60 |

| Allyloxy (-OCH₂CH=CH₂) | ~4.5-4.7 (doublet) | ~68-72 |

| Allyloxy (-OCH₂CH=CH₂) | ~5.9-6.2 (multiplet) | ~130-135 |

| Allyloxy (-OCH₂CH=CH₂) | ~5.2-5.5 (multiplets) | ~115-120 |

Note: These are generalized predictions based on similar structures. Actual experimental data is required for accurate assignment.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy would identify the key functional groups present in the molecule. Characteristic absorption bands would be anticipated for:

C=O stretch of the aldehyde group, typically in the region of 1680-1710 cm⁻¹.

C-H stretch of the aldehyde, appearing as two weak bands around 2720 and 2820 cm⁻¹.

Ar-O-C stretch (aromatic ether) and =C-O-C stretch (allyl ether), likely in the 1200-1275 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

C=C stretch of the allyl group, around 1640-1680 cm⁻¹.

Aromatic C=C stretches , typically appearing as a series of bands in the 1450-1600 cm⁻¹ region.

C-H stretches of the aromatic ring and the allyl group (both sp² and sp³ hybridized).

High-Resolution Mass Spectrometry (HRMS) in Elemental Composition Determination

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₁H₁₂O₃). This technique would confirm the molecular weight and, through fragmentation patterns, could offer further structural insights.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Should the compound be crystalline, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure. This analysis would yield precise bond lengths, bond angles, and torsion angles, offering an exact spatial arrangement of the atoms. Furthermore, it would elucidate the packing of molecules in the crystal lattice and reveal any significant intermolecular interactions, such as hydrogen bonding or π-π stacking. To date, no crystallographic data for this compound has been deposited in crystallographic databases.

Conformational Analysis of the 2-propen-1-yloxy and Methoxy Groups

The rotational freedom around the C-O bonds of the methoxy and 2-propen-1-yloxy substituents allows for various possible conformations. The steric and electronic interactions between these groups and the adjacent aldehyde group would influence the preferred spatial orientation. Computational modeling, in conjunction with experimental data (particularly from NMR and X-ray crystallography), would be necessary to determine the most stable conformers and the energy barriers to rotation. The interplay of these conformations could have implications for the molecule's reactivity and biological activity.

Comparative Structural Analysis with Related Aromatic Ethers and Aldehydes

To understand the structural nuances of Benzaldehyde, 2-methoxy-6-(2-propen-1-yloxy)-, it is instructive to examine the structures of its constituent parts and related molecules, including Benzaldehyde, 2-Methoxybenzaldehyde, Salicylaldehyde, Anisole, and Allyl phenyl ether. The analysis of these simpler structures provides a baseline for predicting the influence of the methoxy and allyloxy groups on the benzaldehyde framework.

The parent molecule, benzaldehyde, consists of a planar benzene ring attached to a formyl group. nih.gov The introduction of substituents, particularly at the ortho positions, can significantly alter the molecule's geometry and electronic distribution.

Crystallographic and Conformational Insights

The conformation of ether substituents on a benzene ring is a key factor. For instance, Anisole (methoxybenzene) has been shown through single-crystal X-ray analysis to adopt a virtually flat, Cₛ-symmetric conformation, where the methyl group lies in the plane of the benzene ring. researchgate.netrcsb.org This planarity maximizes π-conjugation between the oxygen's lone pairs and the aromatic system.

In 2-Methoxybenzaldehyde (o-anisaldehyde), a compound that contains two of the three functional groups of the target molecule, the methoxy group's orientation relative to the aldehyde is crucial. X-ray diffraction studies have determined its crystal structure, revealing specific conformations dictated by intramolecular forces. One study identified a tetragonal crystal system (space group P4₃2₁2), while another reported a second polymorph. The torsion angle involving the methoxy group indicates a near-planar arrangement with the benzene ring.

In contrast, Salicylaldehyde (2-hydroxybenzaldehyde) features a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the aldehyde, which rigidly holds the molecule in a planar conformation. The structure of Allyl phenyl ether, which contains the allyloxy group, is known, but detailed crystallographic data for comparison is less common. hoffmanchemicals.com

The combined steric bulk of the methoxy and allyloxy groups at the 2 and 6 positions in the target molecule would likely prevent a fully planar conformation. The steric strain between these two adjacent groups and the aldehyde functionality would probably force the substituent groups, and possibly the aldehyde group itself, to twist out of the plane of the benzene ring.

Interactive Data Table: Crystallographic Data of Related Compounds

| Compound | Molecular Formula | Crystal System | Space Group | Reference |

| Anisole | C₇H₈O | Monoclinic | P2₁/c | researchgate.net |

| Salicylaldehyde Azine | C₁₄H₁₂N₂O₂ | Monoclinic | P2₁/c | |

| 2-Methoxybenzaldehyde | C₈H₈O₂ | Tetragonal | P4₃2₁2 |

Bond Lengths and Angles Analysis

An analysis of bond lengths in these related structures provides insight into the electronic effects of the substituents. The C=O bond of the aldehyde and the C-O bonds of the ether linkages are of particular interest.

In 2-Methoxybenzaldehyde, the presence of the electron-donating methoxy group influences the electronic properties of the aromatic ring and the aldehyde group. This electronic donation can affect the bond lengths within the ring and the reactivity of the carbonyl group. A detailed comparison of key bond lengths would ideally be presented in a data table, but precise, comparable values for all these compounds from single crystallographic studies are not consistently available. However, established principles suggest that electron-donating groups like methoxy and allyloxy would influence the aromatic C-C bond lengths and the C-CHO bond.

The significant steric hindrance in Benzaldehyde, 2-methoxy-6-(2-propen-1-yloxy)- would be the most dominant factor influencing its structure. The crowding around the aldehyde group caused by the two ortho substituents would likely lead to an increase in the C2-C1-C6 bond angle within the benzene ring to accommodate the bulky groups. Furthermore, the C-O-C bond angle of the ethers and the torsional angles describing the orientation of the methoxy and allyloxy groups relative to the ring would be distorted from their ideal values to minimize steric repulsion. This steric inhibition of resonance could, in turn, affect the electronic communication between the ether oxygen atoms and the aromatic π-system.

Advanced Synthetic Methodologies for Benzaldehyde, 2 Methoxy 6 2 Propen 1 Yloxy

Strategies for Aromatic Ring Functionalization

The construction of the 2,6-disubstituted benzaldehyde (B42025) scaffold is a critical aspect of the synthesis. This requires regioselective methods to introduce the methoxy (B1213986) and allyloxy groups, followed by the formylation of the appropriately substituted benzene (B151609) core.

The regioselective synthesis of precursors containing the desired 2-methoxy-6-allyloxy substitution pattern is paramount. A common strategy involves starting with a precursor that allows for the controlled, stepwise introduction of these functional groups. For instance, starting with a dihydroxybenzene derivative allows for selective protection and subsequent alkylation to install the methoxy and allyloxy groups in the desired positions. While direct regioselective synthesis of such ethers can be challenging, various methods have been developed to control the position of substitution on an aromatic ring. organic-chemistry.orgrsc.org

One potential precursor for the target molecule is 2-hydroxy-6-methoxybenzaldehyde (B112916). sigmaaldrich.comfishersci.com This commercially available compound provides a scaffold where the methoxy and a hydroxyl group are already in the desired 1,2,6-arrangement relative to the aldehyde. The subsequent etherification of the hydroxyl group would then lead to the final product.

Formylation, the introduction of an aldehyde group (-CHO) onto an aromatic ring, is a key step. Several methods exist for the formylation of electron-rich aromatic rings like those bearing methoxy and allyloxy substituents. researchgate.net The choice of formylation method depends on the nature of the substituents already present on the benzene ring to ensure the aldehyde group is introduced at the correct position.

Common formylation reactions include the Vilsmeier-Haack reaction, the Gattermann reaction, and the Duff reaction. For methoxy- and methyl-substituted benzenes, formylation using dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride (TiCl4) has been shown to be effective. researchgate.net The regioselectivity of this process is highly influenced by the directing effects of the existing substituents.

In the context of synthesizing Benzaldehyde, 2-methoxy-6-(2-propen-1-yloxy)-, if a precursor such as 1-methoxy-3-(2-propen-1-yloxy)benzene is used, the formylation would need to be directed to the position between these two groups. The ortho-directing nature of both the methoxy and allyloxy groups would favor formylation at the 2- and 6-positions.

| Formylation Method | Reagents | Substrate Suitability |

| Vilsmeier-Haack | POCl3, DMF | Electron-rich aromatic rings |

| Gattermann | HCN, HCl, AlCl3 | Phenols, phenolic ethers |

| Rieche | Dichloromethyl methyl ether, SnCl4 | Electron-rich aromatic rings |

| Duff | Hexamethylenetetramine, acid | Phenols |

Etherification Approaches to Incorporate the 2-propen-1-yloxy Moiety

The introduction of the 2-propen-1-yloxy (allyloxy) group is typically achieved through an O-alkylation reaction. This involves the reaction of a hydroxylated precursor with an allyl halide.

The Williamson ether synthesis is a widely used and effective method for this transformation. In this reaction, a phenoxide ion, generated by treating a phenol (B47542) with a base, acts as a nucleophile and attacks an allyl halide (e.g., allyl bromide), displacing the halide and forming the ether linkage.

A general procedure for the O-alkylation of a substituted phenol involves stirring a mixture of the hydroxybenzaldehyde, an allyl halide (like 3-bromoprop-1-ene), and a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at ambient temperature. rsc.org For example, the synthesis of 2-(allyloxy)benzaldehyde (B1266654) was achieved in 91% yield by reacting 2-hydroxybenzaldehyde with 3-bromoprop-1-ene and K2CO3 in DMF. rsc.org Similarly, O-alkylation of 2-hydroxy-5-methoxybenzaldehyde (B1199172) with allyl bromide in the presence of sodium hydroxide (B78521) and a phase-transfer catalyst has been reported to give a 93% yield. semanticscholar.org

The efficiency of the O-alkylation reaction can be influenced by several factors, including the choice of base, solvent, temperature, and the use of a catalyst.

Reaction Conditions for O-Alkylation:

| Parameter | Variation | Effect on Reaction |

| Base | K2CO3, NaH, NaOH | Stronger bases can lead to faster reaction rates but may also promote side reactions. |

| Solvent | DMF, Acetone (B3395972), THF | The choice of solvent can affect the solubility of the reactants and the reaction rate. semanticscholar.org |

| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate but can also lead to decomposition. |

| Catalyst | Phase-transfer catalysts (e.g., benzyltributylammonium chloride) | Can enhance the reaction rate, particularly in biphasic systems. semanticscholar.org |

For instance, the direct O-alkylation of 2-hydroxy-5-methoxybenzaldehyde with various alkyl halides was successfully carried out in refluxing acetone with anhydrous K2CO3. semanticscholar.org The use of activated alkyl bromides, such as allyl bromide, resulted in shorter reaction times compared to aliphatic alkyl iodides. semanticscholar.org

Synthesis of Precursors and Intermediates

The synthesis of substituted benzaldehydes, in general, can be approached through various routes. rug.nlresearchgate.netacs.org One-pot procedures involving the reduction of Weinreb amides followed by cross-coupling have been developed for the synthesis of functionalized benzaldehydes. rug.nlresearchgate.netacs.org Another approach involves the oxidation of the corresponding substituted toluenes. For example, p-methoxybenzaldehyde can be synthesized by the catalyzed oxidation of p-methoxy toluene. google.com

For the specific target molecule, a plausible synthetic route would start from a commercially available or readily synthesized 2,6-disubstituted aromatic compound. For example, starting with 2,6-dihydroxybenzoic acid, one could perform selective etherification and subsequent reduction and oxidation to arrive at the desired benzaldehyde.

Preparation of Related Hydroxybenzaldehydes

The synthesis of the target molecule, Benzaldehyde, 2-methoxy-6-(2-propen-1-yloxy)-, typically begins with a suitably substituted hydroxybenzaldehyde precursor. The most direct precursor is 2-hydroxy-6-methoxybenzaldehyde.

Other related hydroxybenzaldehydes, which serve as isomers or starting points for analogous structures, are also synthesized through established name reactions. For instance, 2-hydroxy-5-methoxybenzaldehyde, an isomer of vanillin, can be produced from 4-methoxyphenol (B1676288) via the Reimer-Tiemann reaction with a reported yield of 79%. wikipedia.org This reaction involves the ortho-formylation of a phenol using chloroform (B151607) in a basic solution. Another patented method describes the preparation of crude 2-hydroxy-5-methoxybenzaldehyde from 4-methoxyphenol using paraformaldehyde and triethylamine (B128534) in the presence of anhydrous magnesium chloride, achieving an assay yield of 74%. google.com

The table below summarizes the synthetic routes for key hydroxybenzaldehyde precursors.

| Precursor Compound | Starting Material | Key Reaction/Method | Reported Yield | Reference |

|---|---|---|---|---|

| 2-Hydroxy-6-methoxybenzaldehyde | 3-Methoxyphenol | Three-step synthesis | 44-45% (overall) | semanticscholar.org |

| 2-Hydroxy-5-methoxybenzaldehyde | 4-Methoxyphenol | Reimer-Tiemann Reaction | 79% | wikipedia.org |

| 2-Hydroxy-5-methoxybenzaldehyde | 4-Methoxyphenol | Formylation with paraformaldehyde/MgCl₂ | 74% | google.com |

Synthetic Routes to Analogous Allyloxy- and Methoxybenzaldehydes

Once the hydroxybenzaldehyde precursor is obtained, the final steps involve etherification to introduce the methoxy and allyloxy groups. The synthesis of the target compound, Benzaldehyde, 2-methoxy-6-(2-propen-1-yloxy)-, is achieved by the O-allylation of 2-hydroxy-6-methoxybenzaldehyde.

This transformation is a type of Williamson ether synthesis. The reaction typically involves treating the hydroxybenzaldehyde with an allyl halide, such as allyl bromide, in the presence of a weak base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF). semanticscholar.orgrsc.org The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion, which then attacks the allyl bromide to form the desired allyl ether. This method is effective for producing various unsymmetrical 2-alkoxy-6-methoxybenzaldehydes with yields ranging from 63% to 75%. semanticscholar.org A general procedure for the allylation of 2-hydroxybenzaldehyde reported a yield of 91% for 2-(allyloxy)benzaldehyde. rsc.org

The synthesis of other analogous methoxybenzaldehydes often involves the methylation of a corresponding hydroxybenzaldehyde. For example, m-methoxybenzaldehyde can be prepared by methylating m-hydroxybenzaldehyde with dimethyl sulfate (B86663) in the presence of sodium hydroxide. orgsyn.org This highlights a standard procedure for converting a phenolic group to a methoxy ether.

The following table details synthetic routes for analogous compounds, showcasing the key etherification reactions.

| Product Compound | Starting Material | Reagents | Yield | Reference |

|---|---|---|---|---|

| 2-Allyloxy-6-methoxybenzaldehydes | 2-Hydroxy-6-methoxybenzaldehyde | Allyl bromide, K₂CO₃ | 63-75% | semanticscholar.org |

| 2-(Allyloxy)benzaldehyde | 2-Hydroxybenzaldehyde | 3-Bromoprop-1-ene, K₂CO₃, DMF | 91% | rsc.org |

| m-Methoxybenzaldehyde | m-Hydroxybenzaldehyde | Methyl sulfate, NaOH | Not specified | orgsyn.org |

| 2,5-Dimethoxybenzaldehyde | 2-Hydroxy-5-methoxybenzaldehyde | Dimethyl sulfate, K₂CO₃ | 77% | google.com |

Novel and Efficient Synthetic Routes

Recent advancements in synthetic chemistry have focused on developing methodologies that are not only efficient in terms of yield and reaction time but also align with the principles of sustainable and green chemistry.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. jocpr.com Compared to conventional heating methods, microwave irradiation can significantly reduce reaction times, often from hours to minutes, while frequently improving product yields and purity. jocpr.comnih.gov This technique has been widely applied to reactions involving substituted benzaldehydes, such as condensations and the synthesis of heterocyclic compounds. scholarsresearchlibrary.comaip.org

For instance, the Claisen-Schmidt condensation between aldehydes and ketones to form α,β-unsaturated ketones has been efficiently conducted using microwave activation. nih.gov Reactions were completed in 10-15 minutes with excellent yields, often quantitative, whereas conventional methods require much longer periods. nih.gov Similarly, the synthesis of chalcones and benzimidazole (B57391) derivatives from substituted benzaldehydes has been dramatically accelerated using microwave heating, with reaction times as short as 30-120 seconds. jocpr.comscholarsresearchlibrary.com

While a specific microwave-assisted protocol for Benzaldehyde, 2-methoxy-6-(2-propen-1-yloxy)- is not prominently reported, the underlying Williamson ether synthesis (O-allylation) is known to be amenable to microwave heating. The application of MAOS could potentially reduce the reaction time for the allylation of 2-hydroxy-6-methoxybenzaldehyde, leading to a more rapid and energy-efficient synthesis.

The table below compares reaction times for similar reaction types under conventional and microwave heating.

| Reaction Type | Conventional Heating Time | Microwave-Assisted Time | Key Advantage | Reference |

|---|---|---|---|---|

| Claisen-Schmidt Condensation | Several hours | 10-15 minutes | Drastic time reduction, excellent yields | nih.gov |

| Chalcone (B49325) Synthesis | 24 hours (at RT) | 2-6 minutes | Significant rate enhancement | scholarsresearchlibrary.com |

| Benzylidenecyclohexanone Synthesis | >30 minutes | 2 minutes | Rapid, high yield and purity | aip.org |

| Benzimidazolyl Chalcone Synthesis | Not specified | 30-120 seconds | Extremely fast reaction rates | jocpr.com |

Green Chemistry Principles in Synthesis Design

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Several principles of green chemistry can be applied to the synthesis of Benzaldehyde, 2-methoxy-6-(2-propen-1-yloxy)- and related compounds.

Key areas of application include:

Use of Renewable Feedstocks : There is growing interest in producing aromatic aldehydes from renewable biomass sources like lignin, which is a waste product of the paper industry. rsc.org This approach provides a sustainable alternative to petroleum-based starting materials. rsc.orgrsc.org

Catalysis : The use of biocatalysts (enzymes) in chemo-enzymatic cascades offers a highly selective and environmentally benign route to valuable aromatic aldehydes. rsc.org These reactions can be performed in one-pot sequences, reducing waste from intermediate purification steps. rsc.org

Safer Solvents and Reagents : A significant goal of green chemistry is to replace hazardous solvents and reagents. Research has demonstrated catalyst-free synthesis in aqueous media, eliminating the need for volatile organic solvents (VOCs). rsc.org Furthermore, green methodologies for reactions like the reduction of aromatic aldehydes have been developed using benign reagents like Aloe vera extract in aqueous suspension. researchgate.netscielo.org.mx

Energy Efficiency : As discussed previously, microwave-assisted synthesis is an energy-efficient method that aligns with green chemistry principles by reducing reaction times and consequently, energy consumption. aip.orgscielo.org.mx The use of nitrogen dioxide gas to oxidize benzylic alcohols into aldehydes represents another sustainable process that produces no dangerous residues from the oxidizing agent. nih.gov

By incorporating these principles, the synthesis of substituted benzaldehydes can be made more sustainable, safer, and more efficient, addressing the growing demand for environmentally responsible chemical manufacturing. rsc.org

Reactivity and Chemical Transformations of Benzaldehyde, 2 Methoxy 6 2 Propen 1 Yloxy

Transformations Involving the 2-propen-1-yloxy (Allyloxy) Group

Pericyclic Reactions and Rearrangements

The allyloxy substituent readily participates in pericyclic reactions, most notably the Claisen rearrangement, which is a thermally induced or Lewis acid-catalyzed nih.govnih.gov-sigmatropic rearrangement. organic-chemistry.orgmasterorganicchemistry.com When "Benzaldehyde, 2-methoxy-6-(2-propen-1-yloxy)-" is heated, it is expected to undergo a Claisen rearrangement to yield 3-allyl-2-hydroxy-6-methoxybenzaldehyde. This transformation involves the migration of the allyl group from the oxygen atom to the ortho-position of the aromatic ring, with a concurrent tautomerization of the intermediate cyclohexadienone to the more stable phenolic aldehyde.

The general mechanism for the aromatic Claisen rearrangement is a concerted process that proceeds through a cyclic transition state. masterorganicchemistry.com For substrates with a substituent at the ortho position, the allyl group may migrate to the para position via a subsequent Cope rearrangement if the ortho positions are blocked. organic-chemistry.org In the case of "Benzaldehyde, 2-methoxy-6-(2-propen-1-yloxy)-", the C3 position is unsubstituted, favoring the ortho rearrangement.

Lewis acids can be employed to catalyze the Claisen rearrangement at lower temperatures. princeton.edunih.govresearchgate.net Various Lewis acids, such as boron trichloride (B1173362) (BCl₃) or aluminum chloride (AlCl₃), can coordinate to the ether oxygen, facilitating the nih.govnih.gov-sigmatropic shift.

Table 1: Expected Product of Claisen Rearrangement

| Starting Material | Reaction Type | Expected Product |

|---|

Olefin Functionalization Reactions (e.g., Epoxidation, Radical Reactions)

The terminal double bond of the allyloxy group is susceptible to a variety of olefin functionalization reactions, including epoxidation and radical additions.

Epoxidation: The reaction of "Benzaldehyde, 2-methoxy-6-(2-propen-1-yloxy)-" with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to the formation of the corresponding epoxide, 2-(2,3-epoxypropoxy)-6-methoxybenzaldehyde. masterorganicchemistry.commasterorganicchemistry.comyoutube.comlibretexts.org This reaction proceeds via a concerted mechanism where the oxygen atom from the peroxy acid is transferred to the double bond. masterorganicchemistry.comlibretexts.org

Radical Reactions: The double bond can also undergo radical addition reactions. For instance, the addition of hydrogen bromide (HBr) in the presence of peroxides (ROOR) would proceed via a radical mechanism to yield the anti-Markovnikov product, 2-(3-bromopropoxy)-6-methoxybenzaldehyde. youtube.commasterorganicchemistry.comyoutube.com The reaction is initiated by the formation of a bromine radical, which then adds to the less substituted carbon of the double bond to form a more stable secondary carbon radical. This radical then abstracts a hydrogen atom from HBr to give the final product and propagate the radical chain. masterorganicchemistry.com

Table 2: Representative Olefin Functionalization Reactions

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Epoxidation | m-CPBA | 2-((oxiran-2-yl)methoxy)-6-methoxybenzaldehyde |

Reactivity of the Methoxy (B1213986) Group and its Transformations

Demethylation Strategies

The methoxy group can be cleaved to the corresponding phenol (B47542) through demethylation. However, the presence of the allyloxy group introduces a challenge of selectivity. Research on similar structures, specifically o-allyloxyanisoles, has shown that selective O-deallylation can be achieved under certain conditions, suggesting the allyloxy group can be more reactive. organic-chemistry.org A study on the selective O-deallylation of o-allyloxyanisoles using sec- or tert-butyllithium (B1211817) at low temperatures proceeds via an intermolecular carbolithiation followed by β-elimination. organic-chemistry.org This indicates that with the appropriate choice of reagents, it might be possible to selectively remove the allyl group while leaving the methyl group intact.

Conversely, traditional demethylating agents like boron tribromide (BBr₃) are powerful Lewis acids that can cleave aryl methyl ethers. The reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. Given the presence of two ether linkages, achieving selective demethylation over deallylation would likely depend on careful control of reaction conditions and stoichiometry.

Aromatic Ring Modifications and Derivatization

Electrophilic Aromatic Substitution Patterns

The regiochemical outcome of electrophilic aromatic substitution on the benzene (B151609) ring of "Benzaldehyde, 2-methoxy-6-(2-propen-1-yloxy)-" is governed by the directing effects of the three substituents: the aldehyde group (-CHO), the methoxy group (-OCH₃), and the allyloxy group (-OCH₂CH=CH₂).

Aldehyde group (-CHO): This is a meta-directing and deactivating group.

Methoxy group (-OCH₃): This is an ortho, para-directing and activating group.

Allyloxy group (-OCH₂CH=CH₂): This is also an ortho, para-directing and activating group.

The two alkoxy groups (methoxy and allyloxy) are strongly activating and will direct incoming electrophiles to the positions ortho and para to them. The aldehyde group is deactivating and directs to the meta position. In this case, the C4 position is para to the methoxy group and ortho to the allyloxy group, making it the most electronically enriched and sterically accessible position for electrophilic attack. The C5 position is ortho to the methoxy group and meta to the allyloxy and aldehyde groups. The C3 position is ortho to the aldehyde and allyloxy groups and meta to the methoxy group.

Therefore, electrophilic substitution, such as nitration (with HNO₃/H₂SO₄) or halogenation (with Br₂/FeBr₃), is most likely to occur at the C4 position, yielding 4-substituted-2-methoxy-6-(2-propen-1-yloxy)benzaldehyde.

Table 3: Predicted Major Regioisomer in Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-methoxy-6-(2-propen-1-yloxy)benzaldehyde |

Metal-Catalyzed Coupling Reactions

The aromatic ring of "Benzaldehyde, 2-methoxy-6-(2-propen-1-yloxy)-" can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, provided it is first converted to a suitable derivative, typically an aryl halide or triflate. wikipedia.orgorganic-chemistry.orgyoutube.comresearchgate.net For instance, if the molecule were to be brominated at the C4 position as described above, the resulting 4-bromo-2-methoxy-6-(2-propen-1-yloxy)benzaldehyde could serve as a substrate for these coupling reactions.

Suzuki Coupling: A palladium-catalyzed Suzuki coupling of the 4-bromo derivative with an organoboron reagent (e.g., R-B(OH)₂) in the presence of a base would lead to the formation of a new carbon-carbon bond at the C4 position, yielding 4-R-2-methoxy-6-(2-propen-1-yloxy)benzaldehyde. researchgate.net

Heck Reaction: Similarly, a Heck reaction of the 4-bromo derivative with an alkene (e.g., R'-CH=CH₂) in the presence of a palladium catalyst and a base would result in the formation of a substituted alkene at the C4 position. wikipedia.orgorganic-chemistry.orgyoutube.com

These reactions provide powerful methods for the further derivatization of the aromatic core, allowing for the introduction of a wide variety of substituents.

Mechanistic and Kinetic Studies

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of Benzaldehyde (B42025), 2-methoxy-6-(2-propen-1-yloxy)- would most plausibly be achieved through the Williamson ether synthesis. This pathway involves the O-alkylation of a corresponding phenolic precursor.

Proposed Synthetic Pathway: The primary route for synthesizing this compound would likely involve the reaction of 2-hydroxy-6-methoxybenzaldehyde (B112916) with an allyl halide, such as allyl bromide, in the presence of a base.

The mechanism for this reaction can be described in two main steps:

Deprotonation: A base (e.g., potassium carbonate, sodium hydride) abstracts the acidic proton from the hydroxyl group of 2-hydroxy-6-methoxybenzaldehyde. This results in the formation of a more nucleophilic phenoxide ion.

Nucleophilic Substitution: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the allyl halide. This occurs via an SN2 (bimolecular nucleophilic substitution) mechanism, where the phenoxide ion displaces the halide leaving group (e.g., bromide), forming the ether linkage and yielding Benzaldehyde, 2-methoxy-6-(2-propen-1-yloxy)-.

This proposed mechanism is consistent with general principles of organic synthesis and methods reported for the preparation of other unsymmetrical dialkoxybenzaldehydes.

Kinetic Analysis of Key Transformations

A kinetic analysis of the proposed synthesis would be essential to understand the reaction rates and the factors that influence them. Such an analysis would typically involve monitoring the concentration of reactants and products over time under various conditions.

Key parameters for investigation would include:

Rate Law Determination: Experiments would be designed to determine the order of the reaction with respect to each reactant (2-hydroxy-6-methoxybenzaldehyde, allyl halide, and the base). This would help to confirm the proposed SN2 mechanism, which is typically first-order in both the nucleophile and the electrophile.

Temperature Effects: By conducting the reaction at different temperatures, the activation energy (Ea) could be determined using the Arrhenius equation. This provides insight into the energy barrier that must be overcome for the reaction to proceed.

Solvent Effects: The choice of solvent can significantly impact the rate of an SN2 reaction. A kinetic study would likely compare reaction rates in various polar aprotic solvents (e.g., acetone (B3395972), DMF, DMSO), which are known to solvate the cation of the base while leaving the nucleophilic anion relatively free, thus accelerating the reaction.

A hypothetical data table from such a kinetic study might look as follows:

| Experiment | [Phenoxide] (M) | [Allyl Bromide] (M) | Solvent | Rate (M/s) |

| 1 | 0.1 | 0.1 | Acetone | r_1 |

| 2 | 0.2 | 0.1 | Acetone | r_2 |

| 3 | 0.1 | 0.2 | Acetone | r_3 |

| 4 | 0.1 | 0.1 | DMSO | r_4 |

Data is illustrative and does not represent actual experimental results.

Investigation of Transition States and Reaction Intermediates

The investigation of transition states and reaction intermediates is fundamental to fully understanding the reaction mechanism. For the proposed SN2 synthesis of Benzaldehyde, 2-methoxy-6-(2-propen-1-yloxy)-, the key features to be studied would be:

Transition State: The reaction proceeds through a single, high-energy transition state. In this state, the new carbon-oxygen bond between the phenoxide and the allyl group is partially formed, while the carbon-halogen bond of the allyl halide is partially broken. Computational chemistry methods, such as Density Functional Theory (DFT), would be invaluable for modeling the geometry and energy of this transition state. Such calculations can help predict the activation energy and provide a theoretical basis for the observed reaction kinetics.

Role of Catalysis in Reaction Efficiency and Selectivity

While the primary synthesis route via Williamson ether synthesis does not typically require a catalyst in the traditional sense (the base is a stoichiometric reagent), related transformations in the broader field of benzaldehyde synthesis often rely heavily on catalysis. For instance, the synthesis of various methoxybenzaldehydes can be achieved through the catalytic oxidation of corresponding methoxytoluenes.

In the context of Benzaldehyde, 2-methoxy-6-(2-propen-1-yloxy)-, catalysis could play a role in alternative synthetic routes or subsequent transformations. For example:

Phase-Transfer Catalysis: In the O-alkylation reaction, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) could be employed. This would be particularly useful if the reaction is carried out in a two-phase system (e.g., aqueous base and an organic solvent). The catalyst facilitates the transport of the phenoxide ion from the aqueous phase to the organic phase where the allyl halide is dissolved, thereby increasing the reaction rate.

Catalytic Oxidation: If the target molecule were to be synthesized via oxidation of a precursor like 2-methoxy-6-(2-propen-1-yloxy)toluene, various catalysts could be employed. Research on the synthesis of p-methoxybenzaldehyde has shown the effectiveness of catalysts such as MnO2/CNT/Gr for electrocatalytic oxidation and supported vanadium oxide catalysts for vapor-phase oxidation. rsc.orgresearchgate.net These systems could potentially be adapted for the synthesis of the target molecule, offering green and efficient alternatives to traditional methods.

The efficiency and selectivity of such catalytic processes would be highly dependent on the choice of catalyst, support material, reaction temperature, and pressure.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy.

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the geometry of molecules. For Benzaldehyde (B42025), 2-methoxy-6-(2-propen-1-yloxy)-, a DFT study would begin by optimizing the molecule's three-dimensional structure to find its lowest energy conformation, also known as the ground state geometry. This involves calculating the forces on each atom and adjusting their positions until a stable structure is reached.

The choice of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) is crucial for accuracy. researchgate.net For substituted benzaldehydes, these calculations can predict key structural parameters. acs.org A theoretical study on Benzaldehyde, 2-methoxy-6-(2-propen-1-yloxy)- would yield precise values for bond lengths, bond angles, and dihedral angles, defining the spatial arrangement of the methoxy (B1213986), propenyloxy, and aldehyde groups relative to the benzene (B151609) ring.

Illustrative Data Table for DFT Geometrical Parameters This table illustrates the type of data that a DFT calculation would generate. The values are hypothetical.

| Parameter | Atom Connection | Predicted Value |

| Bond Length | C=O (aldehyde) | ~1.21 Å |

| C-C (ring avg.) | ~1.40 Å | |

| C-O (methoxy) | ~1.36 Å | |

| C-O (propenyloxy) | ~1.37 Å | |

| Bond Angle | C-C-C (ring avg.) | ~120.0° |

| C-C=O (aldehyde) | ~124.0° | |

| Dihedral Angle | C-C-O-C (methoxy) | ~180° (planar) or ~0° |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For Benzaldehyde, 2-methoxy-6-(2-propen-1-yloxy)-, a HOMO/LUMO analysis would reveal the distribution of these orbitals across the molecule. The electron-donating methoxy and propenyloxy groups would likely increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing aldehyde group would lower the energy of the LUMO, indicating sites prone to nucleophilic attack. youtube.com The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

Illustrative Table of FMO Properties This table shows typical quantum chemical parameters derived from a HOMO/LUMO analysis. The values are hypothetical.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity/stability |

Prediction of Reaction Pathways and Energy Barriers

Theoretical methods can be used to map out potential reaction pathways and calculate the associated energy barriers. For Benzaldehyde, 2-methoxy-6-(2-propen-1-yloxy)-, computational studies could investigate reactions such as Claisen rearrangement of the allyl group or oxidation of the aldehyde. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile reveals the activation energy, which is the energy barrier that must be overcome for the reaction to occur, thus providing insights into reaction feasibility and kinetics.

Molecular Dynamics Simulations for Conformational Sampling

Benzaldehyde, 2-methoxy-6-(2-propen-1-yloxy)- possesses conformational flexibility, particularly around the rotatable single bonds of the methoxy and propenyloxy side chains. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation would allow for the exploration of the conformational landscape of the molecule, identifying the most stable and frequently occurring shapes (conformers). This is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors.

Spectroscopic Property Predictions and Validation

Computational chemistry can predict various spectroscopic properties. For Benzaldehyde, 2-methoxy-6-(2-propen-1-yloxy)-, DFT calculations can compute the theoretical infrared (IR), Raman, and UV-Vis spectra. rsc.orgchemrxiv.org By calculating the vibrational frequencies, a theoretical IR spectrum can be generated and compared with experimental data to confirm the molecular structure and assign specific spectral peaks to the vibrations of functional groups (e.g., the C=O stretch of the aldehyde). Similarly, Time-Dependent DFT (TD-DFT) can predict electronic transitions, helping to interpret the UV-Vis spectrum.

Computational Docking Studies for Understanding Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a ligand and its target.

If Benzaldehyde, 2-methoxy-6-(2-propen-1-yloxy)- were being investigated as a potential biologically active agent, docking studies would be performed to understand how it might interact with a specific protein's active site. The simulation would place the molecule in various positions and orientations within the binding pocket, scoring each pose based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces. The results would identify the most likely binding mode and provide a semi-quantitative estimate of the binding affinity, guiding further experimental studies.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of all other molecules in the crystal. The resulting three-dimensional surface, the Hirshfeld surface, provides a unique picture of the molecule's shape and its immediate environment.

A detailed Hirshfeld surface analysis for Benzaldehyde, 2-methoxy-6-(2-propen-1-yloxy)- has not been reported in the reviewed scientific literature. However, the principles of this analysis and findings for structurally related benzaldehyde derivatives can provide insight into the types of intermolecular contacts that likely govern the crystal packing of this compound.

The analysis typically involves mapping various properties onto the Hirshfeld surface, most commonly the normalized contact distance (dnorm). The dnorm value is calculated from de (the distance from the surface to the nearest nucleus external to the surface) and di (the distance to the nearest nucleus internal to the surface), normalized by the van der Waals radii of the respective atoms. The resulting surface is color-coded, with red regions indicating contacts shorter than the sum of van der Waals radii (indicative of strong interactions like hydrogen bonds), white regions representing contacts approximately equal to the van der Waals separation, and blue regions signifying longer contacts.

For a molecule like Benzaldehyde, 2-methoxy-6-(2-propen-1-yloxy)-, a Hirshfeld surface analysis would be expected to reveal several key intermolecular interactions:

O···H/H···O Contacts: The presence of the methoxy and carbonyl oxygen atoms, as well as the oxygen in the propenyloxy group, makes them potential hydrogen bond acceptors. These would likely form C–H···O weak hydrogen bonds with hydrogen atoms from neighboring molecules. These interactions would appear as distinct sharp spikes in the 2D fingerprint plot.

C···H/H···C Contacts: These interactions are characteristic of C–H···π interactions, where a hydrogen atom interacts with the π-system of the benzene ring. These typically appear as wing-like shapes in the fingerprint plots.

C···C Contacts: These contacts can indicate the presence of π-π stacking interactions between the aromatic rings of adjacent molecules.

A hypothetical breakdown of the contributions of these intermolecular contacts, based on analyses of similar substituted benzaldehydes, is presented in the table below. It is crucial to note that these are illustrative percentages and the actual values for Benzaldehyde, 2-methoxy-6-(2-propen-1-yloxy)- would require experimental crystal structure data and subsequent computational analysis.

| Interaction Type | Description | Anticipated Contribution |

|---|---|---|

| H···H | Represents van der Waals forces between hydrogen atoms. | 40-55% |

| O···H/H···O | Indicates hydrogen bonding and other close contacts involving oxygen and hydrogen. | 20-35% |

| C···H/H···C | Often relates to C-H···π interactions. | 10-20% |

| C···C | Suggests potential π-π stacking interactions. | 3-8% |

| Other | Includes minor contacts such as O···C, O···O, etc. | <2% |

Applications As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

This substituted benzaldehyde (B42025) is a key precursor for constructing a variety of molecular frameworks, from natural product-like structures to novel heterocyclic systems.

Chalcones, which are precursors to flavonoids, are α,β-unsaturated ketones that form the central core of many biologically important compounds. saudijournals.comnih.gov They are commonly synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an aromatic aldehyde and an acetophenone. jetir.orgrasayanjournal.co.in In this context, Benzaldehyde, 2-methoxy-6-(2-propen-1-yloxy)- can be reacted with various substituted acetophenones to yield a diverse array of chalcones.

These resulting chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, can then be subjected to oxidative cyclization to form the characteristic C6-C3-C6 structure of flavonoids. saudijournals.com The substituents from the initial benzaldehyde are carried over into the final flavonoid structure, influencing its chemical properties and biological activity. arkat-usa.org

Table 1: Synthesis of Chalcone (B49325) Frameworks

| Reactant 1 | Reactant 2 | Product Class | Reaction Type |

|---|---|---|---|

| Benzaldehyde, 2-methoxy-6-(2-propen-1-yloxy)- | Substituted Acetophenone | Chalcone | Claisen-Schmidt Condensation |

| Chalcone derived from above | - | Flavonoid | Oxidative Cyclization |

The reactivity of the aldehyde group, and the subsequent reactivity of products derived from it, allows for the synthesis of numerous heterocyclic compounds.

Pyrazoles: Chalcones synthesized from Benzaldehyde, 2-methoxy-6-(2-propen-1-yloxy)- can serve as key intermediates for producing pyrazoles. The reaction of these α,β-unsaturated ketones with hydrazine (B178648) derivatives leads to the formation of the five-membered pyrazole (B372694) ring through a cyclocondensation reaction. organic-chemistry.org

Oxazoles: The aldehyde group can directly participate in the synthesis of oxazoles. A common method is the Van Leusen oxazole (B20620) synthesis, where an aldehyde reacts with Tosyl-methyl isocyanide (TosMIC) in the presence of a base. nih.govsemanticscholar.org This [3+2] cycloaddition reaction provides a direct route to 5-substituted oxazoles, where the substituent is derived from the starting aldehyde. nih.gov

Pyrimidines: The chalcone intermediate can also be used to construct six-membered pyrimidine (B1678525) rings. By reacting the α,β-unsaturated carbonyl system of the chalcone with compounds containing an N-C-N moiety, such as urea (B33335) or guanidine, a dihydropyrimidine (B8664642) can be formed, which can then be oxidized to the aromatic pyrimidine. nih.govmdpi.com

Table 2: Synthesis of Heterocyclic Compounds

| Precursor | Reagent | Resulting Heterocycle |

|---|---|---|

| Chalcone | Hydrazine | Pyrazole |

| Benzaldehyde, 2-methoxy-6-(2-propen-1-yloxy)- | TosMIC | Oxazole |

| Chalcone | Urea / Guanidine | Pyrimidine |

The allyloxy group [-O-CH₂-CH=CH₂] present in the molecule offers a unique handle for constructing fused ring systems. This group can participate in intramolecular cyclization reactions to build additional rings onto the existing benzene (B151609) core, leading to polycyclic aromatic systems. rsc.org For example, strategies such as ring-closing metathesis (RCM) can be employed after further modification of the molecule to create a diene system, which then cyclizes to form a new ring fused to the original aromatic scaffold. nih.gov This approach is a powerful tool for assembling complex, multi-ring structures.

Role in Diversifying Chemical Libraries

In drug discovery and materials science, the generation of chemical libraries containing a large number of structurally diverse compounds is crucial for screening. Benzaldehyde, 2-methoxy-6-(2-propen-1-yloxy)- is an ideal starting point for library synthesis due to its multiple points of modification.

The aldehyde group can be reacted with a wide variety of ketones, amines, and other nucleophiles to generate a vast number of derivatives.

The allyl group can be modified through various reactions such as epoxidation, dihydroxylation, or metathesis.

The aromatic ring itself can undergo further electrophilic substitution, although the existing substituents will direct the position of new groups.

By systematically varying the reagents used to react with these functional groups in a combinatorial fashion, a large and diverse library of related compounds can be rapidly synthesized for biological or material screening.

Strategies for Medicinal Chemistry Scaffolds

A scaffold in medicinal chemistry refers to the core structure of a molecule responsible for its biological activity. The frameworks that can be synthesized from Benzaldehyde, 2-methoxy-6-(2-propen-1-yloxy)-, such as flavonoids, pyrazoles, and oxazoles, are themselves important and well-established medicinal chemistry scaffolds with a wide range of biological activities. arkat-usa.orgresearchgate.net

Therefore, this compound serves as a strategic precursor for developing novel scaffolds. Medicinal chemists can use it to:

Generate Analogs: Create analogs of known active compounds by incorporating the unique 2-methoxy-6-allyloxy phenyl moiety.

Scaffold Hopping: Replace a core structure in a known drug with a different scaffold (e.g., a pyrazole or oxazole) derived from this benzaldehyde, in an effort to improve properties or find new intellectual property. rsc.org

Fragment-Based Drug Design: Use the molecule as a starting fragment which can be elaborated and grown into a more potent and selective drug candidate. The conformational restriction provided by the aromatic ring and its substituents makes it a useful scaffold for orienting functional groups in three-dimensional space. researchgate.net

Future Directions and Emerging Research Avenues

Development of Highly Stereoselective Transformations

The presence of both a prostereogenic aldehyde and a reactive alkene in Benzaldehyde (B42025), 2-methoxy-6-(2-propen-1-yloxy)- offers fertile ground for the development of highly stereoselective transformations. Future research will likely focus on the enantioselective and diastereoselective functionalization of these groups.

One promising area is the asymmetric addition of nucleophiles to the aldehyde. The development of novel chiral catalysts, such as organocatalysts or transition-metal complexes, could enable the synthesis of chiral secondary alcohols with high enantiomeric excess. For instance, the use of proline-derived organocatalysts in asymmetric aldol (B89426) reactions could provide access to a range of chiral β-hydroxy aldehyde derivatives.

Another key focus will be the stereoselective functionalization of the allyl group. Asymmetric dihydroxylation or epoxidation reactions, employing catalysts like those based on osmium or Sharpless's titanium-tartrate system, could yield chiral diols and epoxides. These intermediates are valuable building blocks for the synthesis of complex natural products and pharmaceuticals. The diastereoselectivity of these reactions, influenced by the existing substituents on the aromatic ring, will be a critical area of investigation.

| Potential Stereoselective Transformation | Target Functional Group | Potential Chiral Catalyst/Reagent | Expected Chiral Product |

| Asymmetric Aldol Addition | Aldehyde | Proline-derived organocatalysts | β-Hydroxy aldehydes |

| Asymmetric Allylation | Aldehyde | Chiral Lewis acids (e.g., BINOL-Ti) | Homoallylic alcohols |

| Asymmetric Dihydroxylation | Allyl ether | Osmium tetroxide with chiral ligands | Chiral diols |

| Asymmetric Epoxidation | Allyl ether | Sharpless catalyst (titanium tetraisopropoxide, diethyl tartrate) | Chiral epoxides |

Integration with Flow Chemistry and Automated Synthesis Platforms

The principles of flow chemistry offer significant advantages in terms of safety, efficiency, and scalability for the synthesis and transformation of Benzaldehyde, 2-methoxy-6-(2-propen-1-yloxy)-. beilstein-journals.orgnih.gov Future research will likely explore the integration of its synthesis and subsequent reactions into continuous flow systems. The exothermic nature of many reactions involving aldehydes makes them particularly well-suited for the superior heat exchange capabilities of flow reactors. beilstein-journals.org

An initial focus could be the development of a continuous-flow process for the synthesis of the parent compound itself, potentially involving the Williamson ether synthesis between 2-hydroxy-6-methoxybenzaldehyde (B112916) and allyl bromide. This would allow for safer handling of reagents and improved control over reaction parameters, leading to higher yields and purity.

Furthermore, multistep transformations starting from Benzaldehyde, 2-methoxy-6-(2-propen-1-yloxy)- could be telescoped into a single, continuous process using automated synthesis platforms. For example, a flow reactor could be coupled with in-line purification and analysis, enabling the rapid synthesis and screening of a library of derivatives. This approach would accelerate the discovery of new compounds with desirable properties.

| Proposed Flow Chemistry Application | Key Advantage | Potential for Automation |

| Synthesis of Benzaldehyde, 2-methoxy-6-(2-propen-1-yloxy)- | Improved safety and control over exothermicity | High |

| Stereoselective reduction of the aldehyde | Precise temperature control, enhanced selectivity | High |

| Claisen rearrangement of the allyl ether | Access to higher temperatures and pressures safely | Medium |

| Multi-step synthesis of derivatives | Reduced manual handling, increased throughput | High |

Exploration of Novel Catalytic Systems

The development of novel catalytic systems will be crucial for unlocking new reactivity patterns for Benzaldehyde, 2-methoxy-6-(2-propen-1-yloxy)-. A particularly promising avenue is the exploration of C-H activation strategies. nih.govacs.orgresearchgate.net The electron-rich nature of the aromatic ring makes it a prime candidate for directed C-H functionalization.

Future work could focus on the use of transition-metal catalysts, such as those based on palladium, rhodium, or iridium, to selectively functionalize the ortho- and para-positions of the benzene (B151609) ring. nih.govnih.gov The existing methoxy (B1213986) and allyloxy groups could act as directing groups, guiding the catalyst to specific C-H bonds. This would allow for the introduction of a wide range of functional groups, including aryl, alkyl, and heteroatom-containing moieties, without the need for pre-functionalized starting materials.

Furthermore, the development of photocatalytic systems could open up new reaction pathways. For instance, visible-light-mediated reactions could be employed for radical-based transformations of the allyl group or for novel C-C bond-forming reactions involving the aldehyde.

Theoretical Predictions for Undiscovered Reactivity

Computational chemistry and theoretical predictions will play an increasingly important role in guiding the exploration of the reactivity of Benzaldehyde, 2-methoxy-6-(2-propen-1-yloxy)-. Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, predict the feasibility of new transformations, and understand the origins of stereoselectivity. nih.gov

Future theoretical studies could focus on several key areas. Firstly, computational screening of potential catalysts for various transformations could accelerate the discovery of new and efficient catalytic systems. By calculating transition state energies, researchers can predict which catalysts are most likely to be successful for a given reaction.

Secondly, theoretical models can be used to predict undiscovered reactivity. For example, by analyzing the electronic structure and frontier molecular orbitals of the molecule, it may be possible to identify novel pericyclic reactions or unexpected rearrangements. These theoretical predictions can then be used to guide experimental investigations, saving significant time and resources.

| Area of Theoretical Investigation | Computational Method | Potential Outcome |

| Reaction mechanism of stereoselective additions | Density Functional Theory (DFT) | Understanding the origin of stereoselectivity, catalyst optimization |

| Catalyst screening for C-H activation | High-throughput computational screening | Identification of promising new catalysts |

| Prediction of novel pericyclic reactions | Frontier Molecular Orbital (FMO) theory | Discovery of new synthetic transformations |

| Conformational analysis and reactivity | Molecular mechanics and DFT | Correlation of molecular shape with reactivity |

Design of Next-Generation Synthetic Strategies

The unique combination of functional groups in Benzaldehyde, 2-methoxy-6-(2-propen-1-yloxy)- makes it an ideal starting point for the design of next-generation synthetic strategies. These strategies will likely focus on maximizing molecular complexity in a limited number of synthetic steps, a concept often referred to as "step economy."

One promising approach is the development of domino or cascade reactions. For example, a single catalytic event could trigger a sequence of transformations, such as a Claisen rearrangement of the allyl ether followed by an intramolecular aldol condensation. Such a strategy would rapidly build molecular complexity and generate intricate polycyclic structures.

Another forward-looking strategy involves the use of this compound as a versatile building block in diversity-oriented synthesis. By systematically varying the reactions performed on the aldehyde, the aromatic ring, and the allyl ether, it will be possible to generate a large and diverse library of new molecules. This library could then be screened for biological activity, leading to the discovery of new therapeutic agents or molecular probes. The development of synthetic routes to create polysubstituted arenes from simple precursors is a key area of modern organic synthesis. rsc.orgnih.govfiveable.me

Q & A

Basic Research: Optimal Synthetic Pathways and Reaction Conditions

Q: What are the key methodologies for synthesizing Benzaldehyde, 2-methoxy-6-(2-propen-1-yloxy)-, and how do reaction conditions influence yield? A: Synthesis typically involves multi-step functionalization of a benzaldehyde core. For example:

- Step 1: Methoxylation at the 2-position via nucleophilic substitution using methyl iodide in the presence of a base (e.g., K₂CO₃) under reflux conditions .

- Step 2: Introduction of the propenyloxy group at the 6-position via Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) with allyl alcohol, ensuring regioselectivity .

Critical parameters include solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C), and stoichiometric ratios (1:1.2 aldehyde:allyl alcohol). Yields drop below 60% if side reactions (e.g., over-oxidation or polymerization) occur, necessitating inert atmospheres (N₂/Ar) .

Basic Research: Analytical Techniques for Structural Confirmation

Q: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound? A: A combination of techniques is essential:

- NMR: ¹H-NMR identifies methoxy (δ 3.8–4.0 ppm) and propenyloxy (δ 5.2–5.8 ppm for vinyl protons; δ 4.5–4.7 ppm for methylene) groups. ¹³C-NMR confirms carbonyl (δ ~190 ppm) and aromatic carbons .

- HRMS: High-resolution mass spectrometry (e.g., ESI-TOF) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 206.0943) .

- HPLC-PDA: Reverse-phase HPLC with photodiode array detection (λ = 270–290 nm) monitors purity (>95%) and identifies degradation byproducts .

Advanced Research: Resolving Contradictions in Spectroscopic Data

Q: How can researchers address discrepancies in NMR or MS data during structural elucidation? A: Contradictions often arise from:

- Rotameric equilibria: Propenyloxy groups may exhibit dynamic rotational isomerism, splitting NMR signals. Variable-temperature NMR (e.g., 25°C to −40°C) can freeze conformers for clearer spectra .

- Isotopic interference: Chlorinated solvents (CDCl₃) may overlap with methoxy signals. Use deuterated DMSO-d₆ or acetone-d₆ for resolution .

- Ion suppression in MS: Matrix effects (e.g., salt adducts) distort peaks. Dilution studies or alternative ionization methods (APCI vs. ESI) mitigate this .

Advanced Research: Structure-Activity Relationships (SAR) in Biological Studies

Q: How do substituents (methoxy, propenyloxy) influence this compound’s bioactivity? A: SAR studies reveal:

- Methoxy group: Enhances lipid solubility, improving membrane permeability (logP increases by ~0.5 units). This correlates with antimicrobial potency (e.g., MIC = 8 µg/mL against S. aureus) .

- Propenyloxy group: The allyl moiety enables covalent interactions with thiol groups in enzymes (e.g., glutathione transferase), acting as a Michael acceptor. Activity drops if the double bond is hydrogenated .

- Ortho-substitution effects: Steric hindrance from the 2-methoxy group reduces binding affinity to cytochrome P450 enzymes, minimizing off-target metabolism .

Advanced Research: Mechanistic Insights into Enzymatic Modifications

Q: What enzymatic systems catalyze modifications of this benzaldehyde derivative? A: Oxidoreductases and transferases are key:

- Aldehyde dehydrogenases (ALDH): Convert the aldehyde group to carboxylic acid under physiological pH (e.g., ALDH3A1, Km = 12 µM), detectable via UV-Vis at 340 nm (NADH formation) .

- O-Methyltransferases (OMTs): Compete with endogenous SAM to demethylate the 2-methoxy group, forming catechol intermediates. LC-MS/MS tracks demethylation using isotopic labeling (¹³C-CH₃) .

- Cytochrome P450 2E1: Hydroxylates the propenyl chain, forming epoxides. GC-EI/MS identifies metabolites (e.g., m/z 222.0891 for epoxide) .

Advanced Research: Stability and Degradation Under Experimental Conditions

Q: How does this compound degrade under common lab conditions, and how can stability be improved? A: Degradation pathways include:

- Photooxidation: UV light (λ = 254 nm) cleaves the propenyloxy group, forming 2-methoxy-6-hydroxybenzaldehyde. Store solutions in amber vials under N₂ .

- Acidic hydrolysis: The aldehyde group protonates in pH < 4, leading to hydrate formation. Buffers (pH 7–8) or lyophilization prevent this .

- Thermal decomposition: Above 80°C, retro-ene reactions release acrolein. DSC/TGA monitors decomposition onset (~120°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.